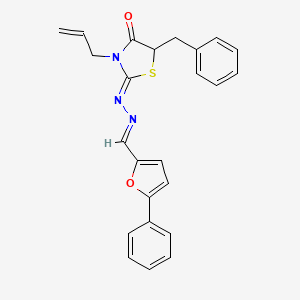

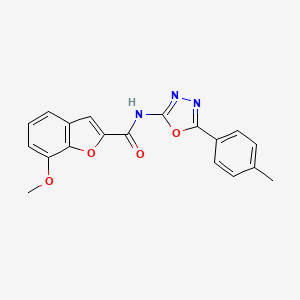

(Z)-3-allyl-5-benzyl-2-((E)-((5-phenylfuran-2-yl)methylene)hydrazono)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolidin-4-one is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidin-4-one derivatives can be synthesized through various methods. For instance, three-component reactions of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) can lead to novel indole-hydrazono thiazolidinones . Another method involves the cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast .Molecular Structure Analysis

The structures of thiazolidin-4-one derivatives can be characterized with Fourier-transform Infrared (FTIR), Nuclear Magnetic Resonance (1H NMR—13C NMR), and High-resolution Mass Spectroscopy (HRMS) .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives can be determined using various spectroscopic studies (FT IR, 1D NMR, 2D NMR, LC–MS) and elemental analysis .Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research has explored the synthesis and biological activities of thiazolidinone derivatives, including their antimicrobial and cytotoxic potentials. For example, a study by Feitoza et al. (2012) focused on 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, showing considerable antibiotic activity against B. subtilis and C. albicans, and cytotoxic activity against human leukemia and lung carcinoma cell lines (Feitoza et al., 2012). This suggests that similar structures could potentially be synthesized and evaluated for their biological activities, providing a basis for developing new therapeutic agents.

Synthesis of Heterocyclic Compounds

Another area of application involves the synthesis of heterocyclic compounds containing thiazolidin-4-one moieties. Abdelhamid et al. (2008) synthesized compounds with potential biological activities through the interaction of thiazolidin-4-one derivatives with various heterocyclic side chain substituents, highlighting the versatility of these compounds in creating diverse molecular architectures (Abdelhamid et al., 2008).

Antitumor Agents

The synthesis of bis-pyrazolyl-thiazoles incorporating thiophene moieties has been explored for their anti-tumor activities. Gomha et al. (2016) reported on a series of compounds evaluated against hepatocellular carcinoma cell lines, revealing promising activities for some derivatives (Gomha et al., 2016). This research avenue suggests that thiazolidin-4-one derivatives can be integral to developing new anti-cancer drugs.

Anticonvulsant Activity

Moreover, thiazolidin-4-one derivatives have been studied for their potential as anticonvulsant agents. Nikalje et al. (2015) designed and synthesized a series of thiazolidin-4-one derivatives, evaluating them for CNS depressant and anticonvulsant activities, showing good protection in the maximal electroshock seizure test (Nikalje et al., 2015).

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .

Mode of Action

Thiazolidin-4-one derivatives are known to interact with their targets, leading to reduced viability and proliferation of certain cell lines .

Biochemical Pathways

Thiazolidin-4-one derivatives are known to impact various biochemical pathways related to cancer cell proliferation and survival .

Pharmacokinetics

Thiazolidin-4-one derivatives have been studied for their admet properties . These studies can provide insights into the bioavailability of such compounds.

Result of Action

It is known that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines . This suggests that the compound may have a similar effect.

Future Directions

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name |

(2Z)-5-benzyl-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-2-15-27-23(28)22(16-18-9-5-3-6-10-18)30-24(27)26-25-17-20-13-14-21(29-20)19-11-7-4-8-12-19/h2-14,17,22H,1,15-16H2/b25-17+,26-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJBAFBJSQSOCM-FOWVXNRSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NN=CC2=CC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)

![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)